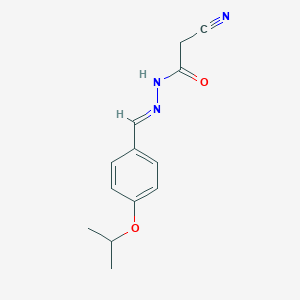![molecular formula C16H16N2O4 B390125 N-[3-(3-methylphenoxy)-5-nitrophenyl]propanamide](/img/structure/B390125.png)
N-[3-(3-methylphenoxy)-5-nitrophenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3-methylphenoxy)-5-nitrophenyl]propanamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a nitro group, a tolyloxy group, and a propionamide group, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methylphenoxy)-5-nitrophenyl]propanamide typically involves the nitration of a precursor compound followed by a series of substitution and amide formation reactions. The general synthetic route can be summarized as follows:
Substitution: The nitro-substituted aromatic compound undergoes a nucleophilic aromatic substitution reaction with a tolyloxy group, often facilitated by a base such as sodium hydroxide.
Amide Formation: The final step involves the formation of the propionamide group through an amide coupling reaction, typically using reagents like propionyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(3-methylphenoxy)-5-nitrophenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
N-[3-(3-methylphenoxy)-5-nitrophenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[3-(3-methylphenoxy)-5-nitrophenyl]propanamide involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tolyloxy and propionamide groups contribute to the compound’s overall reactivity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Nitro-4-m-tolyloxy-phenyl)-propionamide
- N-(3-Nitro-5-p-tolyloxy-phenyl)-propionamide
- N-(3-Nitro-5-m-tolyloxy-phenyl)-butyramide
Uniqueness
N-[3-(3-methylphenoxy)-5-nitrophenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H16N2O4 |
|---|---|
Peso molecular |
300.31g/mol |
Nombre IUPAC |
N-[3-(3-methylphenoxy)-5-nitrophenyl]propanamide |
InChI |
InChI=1S/C16H16N2O4/c1-3-16(19)17-12-8-13(18(20)21)10-15(9-12)22-14-6-4-5-11(2)7-14/h4-10H,3H2,1-2H3,(H,17,19) |
Clave InChI |
LTDJRAGJAIMMAV-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC(=C1)OC2=CC=CC(=C2)C)[N+](=O)[O-] |
SMILES canónico |
CCC(=O)NC1=CC(=CC(=C1)OC2=CC=CC(=C2)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(4-chlorobenzyl)-3-[(3-iodobenzoyl)hydrazono]butanamide](/img/structure/B390051.png)
![2-{[4-(benzyloxy)benzylidene]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B390052.png)
![3-[(4-tert-butylbenzoyl)hydrazono]-N-cyclopentylbutanamide](/img/structure/B390053.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]bicyclo[6.1.0]nonane-9-carbohydrazide](/img/structure/B390054.png)
![4-[2-(4-chlorobenzylidene)hydrazino]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B390055.png)
![4-[2-(2-chlorobenzylidene)hydrazino]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B390062.png)

![N-(3-bromophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B390065.png)

